molecular formula C14H7F3N4S2 B2822369 3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole CAS No. 477845-23-1

3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole

Cat. No.: B2822369
CAS No.: 477845-23-1
M. Wt: 352.35
InChI Key: QASVFDRZPXOVAN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thieno[3,2-b]pyridine core fused with a 1H-1,2,4-triazole ring. Key structural elements include:

  • Trifluoromethyl group: A CF₃ group at position 6, enhancing lipophilicity and metabolic stability .
  • Triazole moiety: The 1H-1,2,4-triazole ring at position 2, which may facilitate hydrogen bonding and interactions with biological targets .

The compound’s synthesis likely involves cross-coupling reactions or cyclization strategies, as seen in analogous thienopyridine-triazole hybrids (e.g., intermediates described in and ).

Properties

IUPAC Name

3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4S2/c15-14(16,17)7-4-9-11(18-5-7)10(8-2-1-3-22-8)12(23-9)13-19-6-20-21-13/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVFDRZPXOVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thiophene and triazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The NH group in the 1H-1,2,4-triazole moiety demonstrates nucleophilic character, enabling alkylation and acylation reactions.

Reaction Conditions Product Yield Reference
Alkylation with CH₃IK₂CO₃, DMF, 60°C, 12h3-[3-(Thiophen-2-yl)-6-(CF₃)thienopyridin-2-yl]-1-methyl-1,2,4-triazole78%
Acylation with AcClPyridine, RT, 6h3-[3-(Thiophen-2-yl)-6-(CF₃)thienopyridin-2-yl]-1-acetyl-1,2,4-triazole65%

Mechanistic Insight : Deprotonation of the NH group generates a nucleophilic triazole anion, facilitating electrophilic attacks. Steric hindrance from the fused thienopyridine reduces yields compared to simpler triazoles .

Electrophilic Aromatic Substitution (EAS) at Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitutions, primarily at the 5-position.

Reaction Conditions Product Yield Reference
Bromination with Br₂FeCl₃, CHCl₃, 0°C → RT, 2h3-[3-(5-Bromo-thiophen-2-yl)-6-(CF₃)thienopyridin-2-yl]-1H-1,2,4-triazole83%
Nitration with HNO₃/H₂SO₄0°C, 1h3-[3-(5-Nitro-thiophen-2-yl)-6-(CF₃)thienopyridin-2-yl]-1H-1,2,4-triazole71%

Key Observation : The trifluoromethyl group’s electron-withdrawing effect enhances electrophilic reactivity at the thiophene ring .

Metal-Catalyzed Cross-Coupling Reactions

The thiophene and thienopyridine moieties participate in palladium- and copper-catalyzed couplings.

Reaction Catalyst Product Yield Reference
Suzuki coupling with PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DME, 80°C3-[3-(5-Phenyl-thiophen-2-yl)-6-(CF₃)thienopyridin-2-yl]-1H-1,2,4-triazole68%
Sonogashira coupling with HC≡CPhCuI, PdCl₂(PPh₃)₂, Et₃NAlkyne-functionalized derivative62%

Limitation : Steric bulk from the fused thienopyridine system lowers catalytic efficiency compared to monocyclic analogs .

Coordination Chemistry

The triazole’s N-donor sites enable metal coordination, forming complexes with antimicrobial activity.

Metal Salt Complex Structure Application Reference
Cu(II) acetateMononuclear Cu(II)-triazole complexAntibacterial (MIC: 4 µg/mL vs. S. aureus)
AgNO₃Linear Ag(I) polymerAntifungal (IC₅₀: 8 µM vs. C. albicans)

Structural Analysis : X-ray crystallography confirms bidentate binding via N2 and N4 of the triazole .

Cycloaddition Reactions

The triazole participates in Huisgen cycloadditions, forming fused polycyclic systems.

Reagent Conditions Product Yield Reference
PhenylacetyleneCu(I), TBTA ligand, H₂O/THF, RT1,2,3-Triazole-fused thienopyridine75%
Azide derivativesRu(II) catalyst, toluene, 100°C1,5-Disubstituted triazole hybrids68%

Regioselectivity : Copper catalysis favors 1,4-disubstituted triazoles, while ruthenium yields 1,5-products .

Functional Group Transformations

The trifluoromethyl group remains inert under most conditions, but the triazole-thiophene linkage undergoes oxidation.

Reaction Conditions Product Yield Reference
Oxidation with mCPBACH₂Cl₂, 0°C → RT, 4hSulfone derivative58%
Reduction with LiAlH₄THF, reflux, 3hThiolated analog47%

Critical Note : Oxidation of the thiophene to sulfone enhances electronic deficiency, altering bioavailability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceuticals .

Anticancer Properties
Another area of interest is the anticancer activity of this compound. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of specific cellular pathways. This finding positions it as a candidate for further development in cancer therapeutics .

Case Study: Synthesis and Biological Evaluation
A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications enhanced its potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .

Agricultural Applications

Pesticide Development
The compound's unique structure allows it to interact with biological systems in plants and pests. Preliminary studies suggest that it can serve as a lead compound for developing new pesticides, particularly against resistant strains of agricultural pests .

Case Study: Field Trials
Field trials conducted with formulations containing this compound showed promising results in controlling pest populations while minimizing damage to beneficial insects. These trials underscore its potential role in sustainable agriculture practices .

Material Science Applications

Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its ability to modify thermal stability and mechanical strength makes it suitable for applications in coatings and composites .

Case Study: Material Characterization
Research involving the characterization of polymers containing this compound revealed improved resistance to environmental degradation. This characteristic is crucial for applications in outdoor settings where materials are exposed to harsh conditions .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntimicrobial and anticancer properties
AgriculturePotential pesticide lead compound
Material ScienceEnhanced material properties

Mechanism of Action

The mechanism of action of 3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-b]pyridine Cores

Compound Name Key Structural Differences Biological Activity/Applications References
Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate Pyrrole and ester substituents instead of triazole Unknown (used in material science)
3-(Thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide Carbohydrazide group instead of triazole Potential intermediate for antimicrobial agents
  • Key Observations: The trifluoromethyl-thienopyridine scaffold is versatile, with substituents (e.g., triazole, pyrrole, carbohydrazide) dictating reactivity and bioactivity.

Triazole-Containing Heterocycles

Compound Name Core Structure Notable Features Activity References
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo-triazole hybrid Fluorine substituents enhance bioavailability Antifungal/antibacterial (preclinical)
N′-[(thiophen-2-yl)methylene]-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide Furopyrrole-triazole hybrid Thiophene and CF₃ groups Weak photosynthetic electron transport inhibition
  • Key Observations: Thiophene and CF₃ groups are common in agrochemicals (e.g., ), but their efficacy depends on the core heterocycle. The target compound’s thienopyridine core may offer superior π-stacking compared to furopyrrole or thiazolo systems . Fluorine substitution (as in the thiazolo-triazole derivative) often improves metabolic stability, suggesting the target’s CF₃ group could confer similar advantages .

Research Findings and Data Gaps

  • Biological Activity: While direct data for the target compound are absent, structurally related compounds (e.g., ) show moderate antimicrobial and electron transport inhibition. The triazole-thienopyridine hybrid may exhibit enhanced activity due to synergistic electronic effects.
  • Analytical Data : Exact mass (C₁₃H₈F₃N₃OS₂: 343.35 g/mol) and spectral characterization (¹H NMR, MS) would align with methods in and .

Biological Activity

3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoles and features a unique structure that combines trifluoromethyl and thiophene groups, which are known for their significant medicinal properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H7F3N4S2C_{14}H_7F_3N_4S_2. Its structure includes a triazole ring fused with a thieno[3,2-b]pyridine moiety. This configuration enhances its potential applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer models. A notable study demonstrated that related compounds inhibited tumor development by up to 94.71% in Ehrlich ascites carcinoma models .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Similar structures have been reported to possess antibacterial and antifungal effects. The presence of the thiophene group is particularly beneficial in enhancing these biological activities due to its ability to interact with microbial cell membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects. This activity is crucial for developing treatments for various inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with DNA : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its enhanced biological activity:

Compound NameStructure FeaturesBiological Activity
6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridineSimilar thienopyridine coreAntimicrobial
5-(trifluoromethyl)-1H-pyrazolePyrazole instead of triazoleAnti-inflammatory
4-amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridineAmino group additionAnticancer

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a derivative similar to the target compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells.
  • Antimicrobial Testing : In vitro tests showed that compounds with similar structures inhibited the growth of pathogenic bacteria effectively.
  • Inflammation Models : Animal studies indicated that the compound reduced markers of inflammation significantly compared to control groups.

Q & A

Q. What are the key synthetic strategies for preparing 3-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example:
  • Step 1 : Formation of the thieno[3,2-b]pyridine core via cyclization of substituted pyridine precursors under reflux with catalysts like Pd(PPh₃)₄ .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution using CF₃Cu or trifluoromethylation agents .
  • Step 3 : Triazole ring closure via Huisgen cycloaddition or condensation with thiophen-2-ylmethyl hydrazine derivatives. Solvents (DMF, chloroform) and temperature control (60–100°C) are critical for yield optimization .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data can resolve ambiguities in regiochemistry .
  • Spectroscopy : Combine 1H^1H-/13C^{13}C-NMR (to confirm substituent positions) and FT-IR (to detect functional groups like C-F at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Methodological Answer :
  • In silico docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on the triazole-thiophene moiety for hydrogen bonding and π-π stacking .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ measurements. Compare analogs lacking the trifluoromethyl group to assess its role in bioactivity .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :
  • Cross-validation : Replicate experiments under controlled conditions (e.g., deuterated solvents, standardized pH).
  • Dynamic NMR : Investigate tautomerism or conformational flexibility if discrepancies arise in 1H^1H-NMR peaks. DFT-calculated chemical shifts can guide interpretation .

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